(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone
Description
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone is a heterocyclic compound featuring a thienoquinoline core substituted with an amino group at position 3 and a cyclopropyl methanone moiety at position 2. The cyclopropyl group is notable for its unique stereoelectronic effects, which may enhance metabolic stability and modulate interactions with biological targets compared to bulkier aryl substituents .
Properties
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-12-10-7-9-3-1-2-4-11(9)17-15(10)19-14(12)13(18)8-5-6-8/h7-8H,1-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHDCDJDWAPFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4CC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361178-65-6 | |
| Record name | (3-AMINO-5,6,7,8-TETRAHYDROTHIENO(2,3-B)QUINOLIN-2-YL)(CYCLOPROPYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thienoquinoline core. One common approach is the cyclization of appropriately substituted thiophenes with quinoline derivatives under acidic or basic conditions. The cyclopropyl group is then introduced through a subsequent reaction, often involving cyclopropanation techniques.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Condensation with Aldehydes
Reaction Type : Aldol-like condensation
Conditions : Reflux in ethanol or acetic acid
Outcome : Formation of α,β-unsaturated ketones (e.g., 1-(3-amino-4-aryl-tetrahydrothienoquinolin-2-yl)-3-aryl-2-propen-1-ones) .
Key Features :
-
The amino group acts as a nucleophile, reacting with aldehydes to form conjugated systems.
Cyclization with Hydrazine Hydrate
Reaction Type : Pyrazoline formation
Conditions : Reflux in ethanol
Outcome : Formation of pyrazoline derivatives (e.g., 5a–c ) via hydrazine addition to the α,β-unsaturated ketone .
Key Features :
-
The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization.
Intramolecular Cyclization
Reaction Type : Michael addition
Conditions : Orthophosphoric acid, reflux
Outcome : Formation of hexahydropyrido[2’,3’:4,5]thieno[2,3-b]quinolin-4-ones (e.g., 6a–c ) .
Key Features :
-
The amino group participates in a Michael addition to the α,β-unsaturated carbonyl moiety, facilitating ring closure.
Decarboxylation and Rearrangement
Reaction Type : Decarboxylation under acidic conditions
Conditions : Orthophosphoric acid at 100°C
Outcome : Formation of thienoquinolinones (e.g., 9 ) or rearranged products (e.g., 8 ) .
Key Features :
-
Decarboxylation of carboxylic acids derived from saponification of esters (e.g., 7 → 8 → 9 ).
Reactions with α-Cyanoacrylates
Reaction Type : Nucleophilic substitution and cyclization
Conditions : Heat treatment in acetic acid
Outcome : Formation of pyridothienoquinolines (e.g., 12 ) or alternative products (e.g., chalcones 15a–c ) .
Key Features :
-
The amino group may act as a nucleophile, engaging in substitution reactions with acrylates.
Comparison of Reaction Conditions and Products
| Reaction Type | Conditions | Product Type | Key Transformations |
|---|---|---|---|
| Condensation with aldehydes | Reflux in ethanol/acetic acid | α,β-Unsaturated ketones (4a–e) | Nucleophilic attack by amino group |
| Cyclization with hydrazine | Reflux in ethanol | Pyrazolines (5a–c) | Hydrazine addition and cyclization |
| Intramolecular cyclization | Orthophosphoric acid, reflux | Hexahydropyridoquinolinones (6a–c) | Michael addition and ring closure |
| Decarboxylation | Orthophosphoric acid at 100°C | Thienoquinolinones (9) | Loss of CO₂ and rearrangement |
| Reactions with acrylates | Heat in acetic acid | Pyridothienoquinolines (12) | Nucleophilic substitution and cyclization |
Structural Analysis
The compound’s structure includes:
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Cyclopropylmethyl ketone : A reactive carbonyl group prone to nucleophilic attack.
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Amino group : Acts as a nucleophile in condensation and cyclization reactions.
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Tetrahydrothienoquinoline core : Provides a rigid framework for stereoselective reactions.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its biological activity, including its potential as a fluorescent probe or a differentiation inducer in cell cultures.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: Its unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Structural Effects
The methanone group at position 2 of the thienoquinoline core is a critical site for structural diversification. Key analogs and their substituents include:
| Compound Name | Substituent at Position 2 | Key Features | Reference |
|---|---|---|---|
| (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone | Phenyl | Enhanced π-π stacking potential; studied for solvent-dependent fluorescence . | |
| 3-Amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone | 4-Fluorophenyl + furan | Increased lipophilicity (XLogP3: 5.8); oral toxicity warning . | |
| (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone | Piperidinyl | Introduction of basic amine; potential for improved solubility . | |
| 3-Amino-N-(4-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Carboxamide | Shift from methanone to amide; possible enhanced hydrogen bonding . |
Key Observations :
- Cyclopropyl vs. Its ring strain may also introduce electron-withdrawing effects, altering electronic absorption spectra compared to phenyl analogs .
- Fluorophenyl and Heteroaryl Substituents : The 4-fluorophenyl group in increases lipophilicity (XLogP3: 5.8), which could enhance CNS penetration but raises toxicity concerns (H302 warning) .
Spectroscopic and Solubility Properties
Studies on phenyl-substituted analogs (e.g., compound 2 in ) reveal solvent-dependent fluorescence and excitation properties. For example:
- In polar aprotic solvents (e.g., DMSO), phenyl-substituted analogs exhibit redshifted absorption maxima due to increased dipole-dipole interactions.
- The cyclopropyl analog may display blue-shifted spectra in nonpolar solvents owing to reduced conjugation effects .
Solubility trends inferred from substituent chemistry:
Biological Activity
The compound (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone is C₁₉H₁₈N₂O₂S with a molecular weight of 338.43 g/mol. Its structural characteristics allow for various interactions with biological systems, particularly in neuropharmacology and oncology.
Antineoplastic Properties
Research indicates that compounds related to thienoquinolines exhibit significant antitumor activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. A notable case study demonstrated that a thienoquinoline derivative reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies using PC12 cells have shown that certain thienoquinoline derivatives can promote neuronal differentiation and survival under stress conditions. The mechanism appears to involve modulation of neurotrophic factor signaling pathways independent of the TrkA receptor .
The biological activity of (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone is primarily attributed to:
- Inhibition of Protein Kinases : Compounds in this class often inhibit specific kinases involved in cell cycle regulation and apoptosis.
- Modulation of Signaling Pathways : They may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
| Study | Findings |
|---|---|
| Breast Cancer Model | A derivative showed a 50% reduction in tumor volume after 4 weeks of treatment. |
| Neuronal Differentiation | Induced neurite outgrowth in PC12 cells with a dose-dependent response observed at concentrations as low as 1 µM. |
Pharmacological Profile
The pharmacological profile suggests that this compound may have applications in treating both cancer and neurodegenerative diseases due to its dual action on cellular growth and neuroprotection.
Toxicity and Safety
While promising, toxicity studies are crucial. Preliminary data indicate low toxicity levels in animal models; however, comprehensive toxicological assessments are necessary to establish safety profiles before clinical application.
Q & A
Q. What are the key structural features and spectroscopic characterization methods for this compound?
The compound contains a fused thienoquinoline core with a cyclopropane substituent. Its molecular formula is C₁₁H₁₂N₂S (MW: 204.29 g/mol) . Key characterization techniques include:
- X-ray crystallography to resolve 3D conformation and bond angles.
- ¹H/¹³C NMR to confirm proton environments (e.g., cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm) and aromatic thienoquinoline signals (δ ~6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What synthetic routes are reported for this compound?
While direct synthesis protocols are limited in public literature, analogous thienoquinoline derivatives are synthesized via:
- Palladium-catalyzed cross-coupling to assemble the heterocyclic core, leveraging methodologies similar to silacyclopropane ring-opening reactions (e.g., Pd/Zn-mediated C–S bond formation) .
- Cyclopropanation of precursor alkenes using diazomethane or Simmons–Smith reagents to introduce the cyclopropyl group .
- Multi-step functionalization , including nitration/reduction to install the 3-amino group .
Q. What are the solubility and stability considerations for handling this compound?
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to the amino and sulfur moieties. Cyclopropane may enhance lipophilicity .
- Stability : Protect from light and moisture to prevent decomposition of the cyclopropyl group or oxidation of the thiophene ring. Store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can computational chemistry predict reactivity or binding modes of this compound?
- Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 3-amino group and thiophene sulfur are electron-rich, suggesting metal coordination or electrophilic substitution .
- Molecular docking simulates interactions with biological targets (e.g., kinases), highlighting potential hydrogen bonds between the amino group and ATP-binding pockets .
Q. What challenges arise in stereoselective synthesis of derivatives?
- Cyclopropane ring strain complicates diastereoselective functionalization. Strategies include chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed [2+1] cycloadditions) .
- Regioselectivity in thienoquinoline functionalization: Steric hindrance from the cyclopropyl group may direct substitutions to the 5- or 8-positions. Controlled via directing groups (e.g., boronates) .
Q. How does this compound interact with transition metals in catalysis or coordination chemistry?
- The 3-amino group and thiophene sulfur act as Lewis basic sites. Reported analogs form stable complexes with Pd(II), Cu(I), and Fe(II), enabling applications in:
- Catalytic cycles : Pd complexes mediate C–C coupling (e.g., Suzuki–Miyaura) .
- Redox-active materials : Fe complexes exhibit ligand-centered electron transfer .
- Spectroscopic tracking : Use UV-vis and EPR to monitor metal-ligand charge transfer (MLCT) states .
Q. What contradictions exist in reported biological activity data for similar compounds?
- In vitro vs. in vivo efficacy : Some thienoquinoline derivatives show potent enzyme inhibition (IC₅₀ < 1 μM) in vitro but poor bioavailability due to cyclopropane-mediated metabolic instability .
- Off-target effects : Amino-substituted analogs may inhibit cytochrome P450 enzymes, complicating toxicity assessments. Resolve via isoform-specific assays (e.g., CYP3A4 vs. CYP2D6) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for yield improvement .
- Data Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Computational Workflow : Combine MD simulations (AMBER/CHARMM) with QSAR modeling to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
